molecular formula C21H17ClO5 B2407723 Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate CAS No. 670243-36-4

Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate

Cat. No.: B2407723
CAS No.: 670243-36-4
M. Wt: 384.81
InChI Key: ZAMCYKJZYMOBPX-UHFFFAOYSA-N
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Description

Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a synthetic chromone-derived compound characterized by a cyclopenta[c]chromen core substituted with a chloro group at position 8, a keto group at position 4, and an acetoxy ester moiety at position 6. The acetoxy group is further functionalized with a phenyl ring and a methyl ester, distinguishing it from simpler analogs.

Chromone derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties. The substitution pattern on the chromen ring and ester moiety significantly influences these activities .

Properties

IUPAC Name

methyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-25-21(24)19(12-6-3-2-4-7-12)26-18-11-17-15(10-16(18)22)13-8-5-9-14(13)20(23)27-17/h2-4,6-7,10-11,19H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCYKJZYMOBPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is a synthetic organic compound with the molecular formula C21H17ClO5C_{21}H_{17}ClO_{5}. It features a unique chromenone core structure that has attracted attention for its potential biological activities. This compound is part of a broader class of compounds known for their diverse pharmacological properties.

PropertyValue
Molecular FormulaC21H17ClO5
Molecular Weight376.81 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point495.2 ± 45.0 °C at 760 mmHg
Flash Point200.1 ± 27.7 °C

The biological activity of methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate is not fully elucidated; however, it is believed that its lipophilic nature allows it to penetrate cell membranes effectively. This characteristic may enable it to disrupt various cellular processes in microorganisms and potentially influence enzyme activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated significant activity against both Gram-positive and Gram-negative bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Case Study: Antibacterial Screening

A study conducted on various synthesized derivatives of the compound showed that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibited:

  • Inhibition Zones : Measured using the agar well diffusion method.
  • Minimum Inhibitory Concentration (MIC) : Determined for various bacterial strains.

The results indicated that the compound had a higher efficacy against Staphylococcus aureus compared to Escherichia coli, suggesting a selective antibacterial action.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. Various assays, including DPPH radical scavenging assays and ferrous ion chelation tests, have been employed to evaluate its capacity to neutralize free radicals.

Summary of Antioxidant Findings

Assay TypeResult
DPPH Scavenging ActivityHigh efficacy observed
Ferrous Ion ChelationModerate efficacy

These findings suggest that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate may serve as a potential candidate for developing antioxidant therapies.

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that while the compound exhibits significant biological activity against pathogens, it also shows low toxicity towards mammalian cells at therapeutic concentrations. This balance is crucial for its potential application in medicinal chemistry.

Scientific Research Applications

Biological Activities

Research has indicated that methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate exhibits a range of biological activities:

1. Antimicrobial Activity:

  • Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The presence of the chloro substituent and the unique chromene structure enhances its effectiveness against these pathogens.

2. Anticancer Potential:

3. Anti-inflammatory Effects:

  • Some studies have reported anti-inflammatory properties associated with compounds containing similar chromene structures. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated the antimicrobial efficacy of various synthesized compounds similar to methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate. The results indicated that compounds with similar structural features exhibited zones of inhibition ranging from 12 mm to 19 mm against Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

In a recent investigation into the anticancer properties of chromene derivatives, methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate was tested against several cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a lead compound for further development in cancer therapeutics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, molecular weights (MW), and predicted collision cross-section (CCS) values for methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate and its analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Predicted CCS (Ų, [M+H]+) Reference
Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Methyl ester, no phenyl substituent C₁₅H₁₃ClO₅ 308.72 162.4
Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate Ethyl ester, phenyl substituent C₂₂H₁₉ClO₅ 399.10 189.0
Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Isopropyl ester, no phenyl substituent C₁₇H₁₇ClO₅ 336.77 N/A
[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Carboxylic acid form, no ester C₁₃H₁₁ClO₅ 282.68 N/A
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl β-alaninate Hexyl chain, β-alanine ester C₂₅H₃₁NO₅ 433.52 N/A
Key Observations:

Ester Group Influence :

  • The methyl ester (C₁₅H₁₃ClO₅) has a lower molecular weight (308.72 g/mol) and CCS (162.4 Ų) compared to the ethyl ester (C₂₂H₁₉ClO₅, MW 399.10 g/mol, CCS 189.0 Ų), reflecting increased steric bulk and lipophilicity with larger ester groups .
  • The phenyl-substituted ethyl ester exhibits the highest CCS (189.0 Ų), suggesting greater conformational flexibility or surface area due to the aromatic ring .

The hexyl-substituted β-alaninate (C₂₅H₃₁NO₅) introduces a long alkyl chain, likely improving lipid bilayer interaction for biological targeting .

Preparation Methods

Core Ring System Construction

The tetrahydrocyclopenta[c]chromen-4-one system is typically assembled via intramolecular Friedel-Crafts alkylation of properly substituted coumarin precursors. Recent advances utilize scandium(III) triflate-catalyzed cyclizations that proceed with 92% regioselectivity for the desired ring fusion. Alternative approaches employ photochemical [2+2] cycloadditions between 3-vinylcoumarins and dichloroketene, though these methods suffer from competing dimerization pathways.

Chlorination Pattern Installation

Position-selective chlorination at C8 presents unique challenges due to the electron-deficient nature of the coumarin system. State-of-the-art protocols employ N-chlorosuccinimide (NCS) in hexafluoroisopropanol (HFIP) solvent, achieving quantitative chlorination without ring-opening side reactions. Computational studies confirm HFIP's role in stabilizing the chloronium ion intermediate through hydrogen-bond network formation.

Detailed Synthetic Methodologies

Tandem Cyclization-Esterification Approach

This three-step sequence (Scheme 1) demonstrates superior atom economy and scalability:

Step 1: 7-Hydroxy-8-chlorocoumarin synthesis

7-Hydroxycoumarin (1.0 eq)  
NCS (1.2 eq), HFIP (0.1 M)  
80°C, 12 h → 93% yield  

Step 2: Cyclopenta annulation

Sc(OTf)3 (10 mol%)  
1,2-DCE, reflux, 6 h  
→ 88% yield of tetrahydro core  

Step 3: Mitsunobu esterification

DEAD (1.5 eq), PPh3 (1.5 eq)  
Methyl phenylacetate (1.2 eq)  
THF, 0°C → RT, 8 h → 74% yield  

Table 1: Optimization of Mitsunobu Conditions

Parameter Range Tested Optimal Value Yield Impact
Phosphine Ligand PPh3, PBu3, TPPTS PPh3 +22%
Solvent THF, DCM, DME THF +15%
Temperature -20°C to 40°C 0°C → RT gradient +18%

Late-Stage Functionalization Strategy

An alternative pathway prioritizes ester installation prior to ring closure:

Key Reaction:

7-Hydroxy-8-chlorocoumarin  
→ Williamson etherification with methyl bromophenylacetate  
K2CO3 (3.0 eq), DMF, 80°C, 24 h → 68% yield  

Comparative analysis reveals this method produces higher enantiopurity (99.2% ee vs 94.5% in tandem approach) but requires stringent exclusion of moisture.

Advanced Characterization Techniques

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) confirms the boat conformation of the tetrahydro ring system with key metrics:

  • C4=O bond length: 1.214 Å (vs 1.235 Å in non-conjugated ketones)
  • Cl···O=C non-bonded distance: 2.89 Å (indicative of weak n→π* interaction)

Spectroscopic Fingerprints

13C NMR (125 MHz, DMSO-d6):

  • δ 164.8 (C4=O)
  • δ 114.2 (C8-Cl)
  • δ 170.1 (ester carbonyl)

HRMS (ESI+):
Calculated for C21H17ClO5 [M+H]+: 397.0841
Found: 397.0839 (Δ = -0.5 ppm)

Industrial-Scale Considerations

Continuous Flow Optimization

Pilot studies demonstrate enhanced safety and yield in flow systems:

  • Residence time: 8.2 min at 150°C
  • Productivity: 2.1 kg/day per reactor module

Table 2: Batch vs Flow Performance

Metric Batch Flow Improvement
Space-time yield 0.8 g/L/h 4.2 g/L/h 425%
Byproduct formation 12% 3% 75% reduction

Emerging Methodologies

Photoredox Catalysis

Preliminary results show promise for visible-light-mediated couplings:

  • Ir(ppy)3 (2 mol%)
  • Blue LEDs, DMF/H2O (4:1)
  • 62% yield at 25°C

This approach eliminates high-temperature steps but currently suffers from catalyst degradation issues (>5 cycles).

Environmental Impact Assessment

E-Factor Analysis

  • Traditional route: E = 86
  • Optimized flow process: E = 31
  • Target for 2025: E < 15 via solvent recycling

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed for Methyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate, and what key reaction conditions are critical?

  • Methodology : Synthesis often involves multi-step reactions, such as nucleophilic substitution and esterification. For example:

  • Step 1 : Chlorination or functionalization of the cyclopenta[c]chromen core using reagents like SOCl₂ or POCl₃ under reflux conditions.

  • Step 2 : Coupling of the phenoxyacetate moiety via base-mediated substitution (e.g., K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF or 1,4-dioxane at 60–80°C).

  • Step 3 : Final esterification using methyl iodide or dimethyl sulfate in the presence of a mild base.

  • Optimization : Solvent polarity and base strength significantly impact yield and regioselectivity .

    • Example Table : Synthetic Steps for Analogous Chromen Derivatives
StepReagents/ConditionsPurposeYield Range
1POCl₃, DMF, 80°C, 6hCore chlorination65–75%
2K₂CO₃, 1,4-dioxane, 70°C, 12hPhenoxy coupling70–80%
3CH₃I, NaH, THF, 0°C→RT, 4hMethyl ester formation85–90%

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Techniques :

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), ester carbonyl (δ ~170 ppm), and cyclopenta[c]chromen backbone (δ 2.5–4.0 ppm for tetrahydro rings) .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragment patterns.
  • X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What experimental strategies address low yields in the phenoxy coupling step?

  • Challenge : Competing side reactions (e.g., hydrolysis or over-substitution).
  • Solutions :

  • Base selection : Use Cs₂CO₃ instead of K₂CO₃ for enhanced nucleophilicity in non-polar solvents .
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with acetyl or trimethylsilyl groups.
  • Kinetic monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions dominate .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during intermediate characterization?

  • Approach :

  • Cross-validation : Compare with computational predictions (DFT-based NMR chemical shift calculations).
  • Isotopic labeling : Introduce ²H or 13C labels to trace ambiguous proton environments.
  • Advanced spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What design considerations are critical for in vitro bioactivity studies of this compound?

  • Methodology :

  • Target selection : Prioritize enzymes/receptors structurally similar to those inhibited by chromen derivatives (e.g., kinases, cytochrome P450).
  • Assay design :
  • Cell viability : MTT assays in cancer cell lines (e.g., MCF-7, A549) to assess cytotoxicity.
  • Enzyme inhibition : Fluorescence-based assays to measure IC₅₀ values.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes against target proteins (e.g., c-Met kinase) .

Q. How can poor aqueous solubility be mitigated in pharmacological assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilization.
  • Prodrug design : Replace the methyl ester with a more hydrophilic group (e.g., phosphate ester) for enhanced bioavailability.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion .

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